molecular formula C28H29N3O4S B15236533 N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide

N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide

Cat. No.: B15236533
M. Wt: 503.6 g/mol
InChI Key: ZJXPZZYYYFITQA-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 5-methylthiazole core substituted with a 3-hydroxyisoxazol-5-yl group at the 4-position. The thiazole methyl group is further functionalized with a cyclopropane carboxamide moiety bearing a 4-methoxyphenyl group and a 3-phenylpropyl chain.

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[[5-methyl-4-(3-oxo-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]methyl]-N-(3-phenylpropyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C28H29N3O4S/c1-19-26(23-17-24(32)30-35-23)29-25(36-19)18-31(16-6-9-20-7-4-3-5-8-20)27(33)28(14-15-28)21-10-12-22(34-2)13-11-21/h3-5,7-8,10-13,17H,6,9,14-16,18H2,1-2H3,(H,30,32)

InChI Key

ZJXPZZYYYFITQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)OC)C5=CC(=O)NO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of the Thiazole Ring: This step may involve the condensation of a thioamide with an α-haloketone.

    Cyclopropane Ring Formation: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane.

    Coupling Reactions: The final steps involve coupling the various ring systems and functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Carboxamide Families

Key Substituent Analysis

The compound’s structural uniqueness arises from its combination of hydroxyisoxazole, cyclopropane carboxamide, and extended alkyl-aryl chains. Below is a comparative analysis with analogous molecules:

Compound Name Key Substituents Molecular Weight (Calculated) Synthesis Method Notable Properties
Target Compound 3-Hydroxyisoxazol-5-yl, cyclopropane carboxamide, 4-methoxyphenyl, 3-phenylpropyl ~600 (estimated) Not explicitly reported Hypothesized high lipophilicity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl, thiazole-carboxamide 526.55 Carboxamide coupling (EDCI/HOBt) Reported yield: 26%
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl 402.8 EDCI/HOBt-mediated amidation Crystallinity, mp: 133–135°C
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2,4-Oxadiazole, methoxyphenyl, oxazole ~480 (estimated) Not reported Structural isomerism vs. hydroxyisoxazole
Substituent Impact on Properties
  • Hydroxyisoxazole vs.
  • Cyclopropane Carboxamide : The cyclopropane ring in the target and increases steric hindrance and rigidity, which may influence receptor selectivity versus linear alkyl chains in .
  • Aromatic Substitutions : The 4-methoxyphenyl group is shared with , suggesting shared pharmacokinetic profiles (e.g., CYP450 metabolism), while the 3-phenylpropyl chain in the target introduces greater hydrophobicity compared to smaller aryl groups in .

Pharmacological Potential (Inferred)

While direct pharmacological data for the target are absent in the provided evidence, structural parallels suggest:

  • Enzyme Inhibition : Thiazole and isoxazole motifs in are often associated with kinase or protease inhibition.
  • Selectivity : The extended 3-phenylpropyl chain in the target may enhance membrane permeability or allosteric modulation compared to smaller analogs.

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